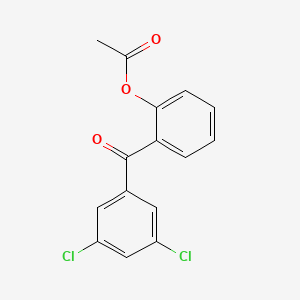

2-Acetoxy-3',5'-dichlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetoxy-3’,5’-dichlorobenzophenone is a synthetic organic compound that belongs to the class of benzophenone derivatives. It has a molecular weight of 309.15 .

Molecular Structure Analysis

The molecular formula of 2-Acetoxy-3’,5’-dichlorobenzophenone is C15H10Cl2O3 . The InChI code is 1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 .Wissenschaftliche Forschungsanwendungen

Photochemistry and Synthetic Applications

- Studies on the photochemistry of related phenacyl chloride and benzoate derivatives demonstrate significant synthetic potential, showcasing how such compounds can undergo photoreactions to yield various useful intermediates. For instance, the irradiation of alkoxymethyl-substituted acetophenones results in high-yield production of indanone derivatives and isobenzofurans under specific conditions, highlighting the utility of these reactions in synthetic organic chemistry (Plíštil et al., 2006).

- The palladium-catalyzed cyclization reactions of propargylic carbonates with nucleophiles, leading to the synthesis of substituted 2,3-dihydrofurans and benzofurans, further illustrate the chemical versatility and the potential for creating complex organic structures from simple precursors (Yoshida et al., 2005).

Applications in Material Science

- In the field of materials science, research on β-substituted 3,4-ethylenedioxy terthiophene monomers for conducting polymer applications showcases the role of functionalized benzophenone derivatives in developing new materials with potential electronic and photonic applications (Pardieu et al., 2013).

Biological Activities

- The metabolism of UV-filter benzophenone-3 by rat and human liver microsomes has been studied to understand its endocrine-disrupting activity. Such research not only provides insights into the biotransformation of benzophenone derivatives but also underscores the importance of assessing the biological and environmental impacts of chemical compounds widely used in consumer products (Watanabe et al., 2015).

Synthetic Methodologies

- Innovative synthetic methodologies involving related compounds, such as the synthesis of carbazomycin B through radical arylation of benzene, demonstrate the creative ways in which complex molecules can be constructed. These methods may inspire novel approaches to synthesizing 2-Acetoxy-3',5'-dichlorobenzophenone derivatives with specific biological or material properties (Crich and Rumthao, 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

[2-(3,5-dichlorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEDEDIWXFCTEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641602 |

Source

|

| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-3',5'-dichlorobenzophenone | |

CAS RN |

890098-86-9 |

Source

|

| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

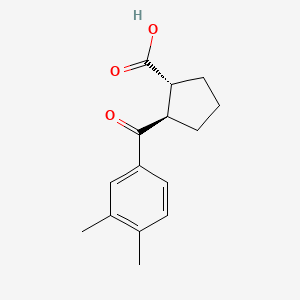

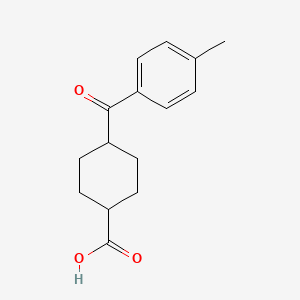

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)